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Compound of Interest

Compound Name: Bis-Tos-(2-hydroxyethyl disulfide)

Cat. No.: B1667528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-Tos-(2-hydroxyethyl disulfide) is a specialized chemical reagent primarily utilized as a

cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a

transformative class of biopharmaceutical drugs designed as a targeted therapy for treating

cancer. They combine the specificity of monoclonal antibodies with the potent cell-killing ability

of cytotoxic small-molecule drugs. The linker component is critical to the efficacy and safety of

an ADC, and Bis-Tos-(2-hydroxyethyl disulfide) offers a chemically labile disulfide bond that

can be selectively cleaved within the target cell, ensuring precise drug release.

This guide provides an in-depth overview of the properties, synthesis, and application of Bis-
Tos-(2-hydroxyethyl disulfide) in the context of ADC development.

Core Compound Data
Here are the fundamental chemical properties of Bis-Tos-(2-hydroxyethyl disulfide).
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Property Value Source

CAS Number 69981-39-1 Multiple Sources

Molecular Formula C₁₈H₂₂O₆S₄ Multiple Sources

Molecular Weight 462.6 g/mol Multiple Sources

IUPAC Name

2-[2-(4-

methylphenyl)sulfonyloxyethyld

isulfanyl]ethyl 4-

methylbenzenesulfonate

PubChem

Appearance Yellow solid BOC Sciences

Purity >98.0% BOC Sciences

Storage Conditions
-20 °C, keep in dry and avoid

light

MedchemExpress,

BroadPharm

Application in Antibody-Drug Conjugates
Bis-Tos-(2-hydroxyethyl disulfide) serves as a crucial component in the construction of

ADCs. Its design incorporates two key features:

Tosyl Groups: The tosylate moieties are excellent leaving groups, facilitating nucleophilic

substitution reactions. This allows for the covalent attachment of a cytotoxic payload to the

linker.

Disulfide Bond: The disulfide (-S-S-) bond is relatively stable in the bloodstream but is readily

cleaved in the reducing environment of the intracellular space, where the concentration of

glutathione (GSH) is significantly higher. This differential stability is the cornerstone of its

utility as a cleavable linker, ensuring that the cytotoxic drug is released predominantly within

the target cancer cells, thereby minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action
The targeted delivery and intracellular release of a cytotoxic drug using a disulfide linker like

Bis-Tos-(2-hydroxyethyl disulfide) follows a specific pathway.
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Mechanism of ADC Action with a Disulfide Linker
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Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Experimental Protocols
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Representative Synthesis of Bis-Tos-(2-hydroxyethyl
disulfide)
While a specific, detailed protocol from a peer-reviewed publication was not identified in the

search, the synthesis can be achieved through the tosylation of 2-hydroxyethyl disulfide. The

following is a representative procedure based on standard organic chemistry principles.

Materials:

2-Hydroxyethyl disulfide

p-Toluenesulfonyl chloride (TsCl)

Pyridine or another suitable base

Dichloromethane (DCM) or a similar aprotic solvent

Magnetic stirrer and stirring bar

Ice bath

Standard glassware for organic synthesis

Procedure:

Dissolve 2-hydroxyethyl disulfide in an excess of pyridine or in DCM with a stoichiometric

amount of a non-nucleophilic base like triethylamine.

Cool the reaction mixture in an ice bath to 0 °C.

Slowly add a slight excess (e.g., 2.2 equivalents) of p-toluenesulfonyl chloride to the stirred

solution.

Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature,

stirring overnight.

Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.

Extract the product into an organic solvent like DCM.

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base,

then with a saturated sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product using column chromatography on silica gel to obtain pure Bis-Tos-
(2-hydroxyethyl disulfide).

General Protocol for Antibody-Drug Conjugation
The following protocol outlines the general steps for conjugating a cytotoxic payload to a

monoclonal antibody (mAb) using a disulfide linker. This process typically involves the

reduction of the antibody's interchain disulfide bonds to generate free thiol groups for

conjugation.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Linker-payload construct (e.g., a cytotoxic drug attached to Bis-Tos-(2-hydroxyethyl
disulfide) that has been further modified with a thiol-reactive group like a maleimide)

Quenching reagent (e.g., N-acetylcysteine)

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction

chromatography)

Procedure:

Antibody Reduction:
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Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.

Add a controlled molar excess of the reducing agent (e.g., TCEP) to the mAb solution. The

amount of reducing agent will influence the number of disulfide bonds reduced and thus

the final drug-to-antibody ratio (DAR).

Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature

(e.g., 37 °C) to partially reduce the interchain disulfide bonds.

Conjugation:

Add a molar excess of the linker-payload construct to the reduced antibody solution.

Incubate the reaction mixture for a set time (e.g., 1-2 hours) at a controlled temperature

(e.g., 4 °C or room temperature) to allow for the conjugation reaction between the free

thiols on the antibody and the reactive group on the linker.

Quenching:

Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to

react with any unreacted linker-payload.

Purification:

Purify the resulting ADC from unconjugated antibody, free linker-payload, and other

reaction components using a suitable chromatography method. Size-exclusion

chromatography is commonly used to separate the larger ADC from smaller molecules.

Characterization:

Characterize the purified ADC to determine critical quality attributes such as the average

DAR, purity, and aggregation levels. Techniques like UV-Vis spectroscopy, mass

spectrometry, and various chromatography methods are employed for this purpose.

Quantitative Data
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts

both the potency and the therapeutic window of the drug. The DAR can be controlled by
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varying the reaction conditions during conjugation.

Molar Equivalents of
Reducing Agent
(TCEP:mAb)

Resulting Average DAR
(IgG2-A)

Resulting Average DAR
(IgG2-B)

Intermediate 4.0 2.5

High 6.3 4.2

Data adapted from a study on IgG2 antibodies, demonstrating the influence of reducing agent

concentration on the final DAR. The different isoforms (A and B) show varied susceptibility to

reduction.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug

Conjugate using a disulfide linker.
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ADC Synthesis and Purification Workflow
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[https://www.benchchem.com/product/b1667528#bis-tos-2-hydroxyethyl-disulfide-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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